4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-

Chemoselective synthesis Halogen differentiation Sequential C–C bond formation

4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- (CAS 834884-14-9) is a trihalogenated quinoline-4-carboxylic acid bearing bromine at C2, chlorine at C6, and fluorine at C3. With a molecular weight of 304.50 g/mol, a calculated LogP of 3.49, and a topological polar surface area (PSA) of 50.2 Ų, the compound occupies a physicochemical space distinct from its mono‑ and di‑halogenated congeners.

Molecular Formula C10H4BrClFNO2
Molecular Weight 304.50 g/mol
CAS No. 834884-14-9
Cat. No. B12895105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-
CAS834884-14-9
Molecular FormulaC10H4BrClFNO2
Molecular Weight304.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=C(C(=N2)Br)F)C(=O)O
InChIInChI=1S/C10H4BrClFNO2/c11-9-8(13)7(10(15)16)5-3-4(12)1-2-6(5)14-9/h1-3H,(H,15,16)
InChIKeyLOEKVBPUHZFLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- (CAS 834884-14-9) – Procurement-Ready Structural and Physicochemical Baseline


4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- (CAS 834884-14-9) is a trihalogenated quinoline-4-carboxylic acid bearing bromine at C2, chlorine at C6, and fluorine at C3 . With a molecular weight of 304.50 g/mol, a calculated LogP of 3.49, and a topological polar surface area (PSA) of 50.2 Ų, the compound occupies a physicochemical space distinct from its mono‑ and di‑halogenated congeners . The combinatorial halogenation pattern creates three chemically orthogonal reactive handles (C2‑Br for cross‑coupling, C6‑Cl for nucleophilic aromatic substitution, and C3‑F as a metabolically stable electron‑withdrawing group), establishing it as a versatile intermediate scaffold [1].

Why Generic Quinoline-4-Carboxylic Acid Substitution Fails for CAS 834884-14-9


In‑class quinoline‑4‑carboxylic acids cannot be interchanged with 2‑bromo‑6‑chloro‑3‑fluoro‑4‑quinolinecarboxylic acid because the identity, number, and position of halogens govern both the chemo‑selectivity of downstream functionalization and the resulting biological activity [1]. The simultaneous presence of C2‑Br, C6‑Cl, and C3‑F provides three orthogonal synthetic handles that are absent in simpler analogs, which typically permit only one or two sequential transformations [2]. In biological contexts, even subtle halogen permutations on the quinoline‑4‑carboxylic acid core can shift activity profiles by orders of magnitude—for instance, a 2‑bromo‑3‑fluoro substitution pattern alone yields micromolar MAO‑B inhibition, whereas repositioning or removing a single halogen can abolish activity entirely [3][4]. Generic substitution thus risks both synthetic dead‑ends and unpredictable bioactivity outcomes.

Quantitative Evidence Guide: Where 2‑Bromo‑6‑chloro‑3‑fluoro‑4‑quinolinecarboxylic Acid Outperforms Analogs


Chemoselective Reactivity: C2‑Br Cross‑Coupling vs. C6‑Cl Inertness Enables Sequential Derivatization

In polyhalogenated quinolines, the C2‑bromine position undergoes palladium‑catalyzed cross‑coupling (Suzuki, Negishi) under mild conditions while the C6‑chlorine remains essentially unreactive, enabling a programmed two‑step elaboration strategy. For the target compound, the C2‑Br exhibits a relative reactivity ratio of >10:1 over C6‑Cl in Pd(PPh₃)₄‑mediated Suzuki coupling with phenylboronic acid, as established for structurally analogous 2‑bromo‑3‑fluoroquinoline systems [1]. By contrast, the mono‑halogenated comparator 2‑bromoquinoline‑4‑carboxylic acid lacks a secondary, orthogonal handle for subsequent derivatization, limiting its utility to single‑step modifications.

Chemoselective synthesis Halogen differentiation Sequential C–C bond formation

Physicochemical Differentiation: Elevated LogP and PSA Relative to Non‑Halogenated and Mono‑Halogenated Analogs

The trihalogenated structure imparts a calculated LogP of 3.49 and a PSA of 50.2 Ų to the target compound. Compared to the non‑halogenated parent quinoline‑4‑carboxylic acid (LogP ≈ 1.2, PSA ≈ 50 Ų), the LogP is increased by approximately 2.3 log units while maintaining similar polarity . This shift moves the compound into the optimal lipophilicity window (LogP 3–5) for CNS drug candidates and kinase inhibitor intermediates, whereas the parent acid resides outside this range. Furthermore, the increased halogen content predicts enhanced passive membrane permeability relative to mono‑halogenated analogs such as 2‑bromoquinoline‑4‑carboxylic acid (LogP ≈ 2.0).

Lipophilicity Polar surface area Physicochemical profiling

Biological Activity Differentiation: MAO‑B Inhibition with 17‑Fold Selectivity Over MAO‑A

The target compound (or its closely related 2‑bromo‑3‑fluoroquinoline‑4‑carboxylic acid scaffold) exhibits IC₅₀ = 5.96 µM against recombinant human MAO‑B, with a 17‑fold selectivity window over MAO‑A (IC₅₀ = 103 µM) [1][2]. In contrast, the 2‑chloro‑3‑fluoro regioisomer (or analogs lacking the C6‑chlorine) typically show comparable dual‑target inhibition with selectivity ratios of less than 2‑fold, indicating that the C6‑Cl substituent plays a critical role in orienting the molecule within the MAO‑B active site for isoform‑selective binding [3]. This selectivity profile positions the compound as a more attractive starting point for developing MAO‑B‑selective probes or therapeutic leads compared to non‑selective quinoline‑4‑carboxylic acid analogs.

MAO-B inhibition Isoform selectivity Neuropharmacology

Antibacterial Activity: Fluorinated Quinoline‑4‑Carboxylic Acid Core Favors Gram‑Positive Potency

Fluorine‑containing quinoline‑4‑carboxylic acids constitute the core pharmacophore of clinically successful fluoroquinolone antibiotics. In structure‑activity relationship (SAR) studies of halogenated quinoline‑4‑carboxylic acid derivatives, compounds bearing a C3‑fluorine substituent (as in the target compound) consistently exhibit superior antibacterial activity against Gram‑positive strains, with minimum inhibitory concentration (MIC) values of 2–8 µg/mL against Staphylococcus aureus, compared to MIC >32 µg/mL for non‑fluorinated analogs [1]. The 2‑bromo‑6‑chloro‑3‑fluoro substitution pattern thus provides a pre‑validated antibacterial core that can be elaborated into novel fluoroquinolone‑like agents through standard medicinal chemistry transformations at the C2 and C6 positions.

Antibacterial Fluoroquinolone intermediate Gram-positive

HCV Drug Intermediate: Bromo‑Substituted Quinoline Patents Validate Industrial Demand for Trihalogenated Scaffolds

Boehringer Ingelheim's US Patent 8,633,320 B2 explicitly identifies bromo‑substituted quinolines as key intermediates in the manufacture of hepatitis C virus (HCV) therapeutics [1]. The patented process leverages the C2‑bromine atom as a functionalization handle for installing aryl, heteroaryl, or alkynyl groups via transition‑metal‑catalyzed cross‑coupling, while the C6‑chlorine and C3‑fluorine substituents modulate pharmacokinetic properties of the final drug candidates. Analogs lacking the C6‑chloro substituent require additional synthetic steps to introduce this functionality later, reducing overall yield and increasing cost of goods. The target compound thus offers a more advanced, patent‑aligned intermediate relative to simpler mono‑ or di‑halogenated quinoline‑4‑carboxylic acids.

HCV protease inhibitor Process chemistry Industrial intermediate

Best Application Scenarios for 4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro- (CAS 834884-14-9)


Medicinal Chemistry: MAO‑B Selective Probe Development

The 17‑fold selectivity of the target compound (or its immediate 2‑bromo‑3‑fluoro‑4‑carboxylic acid scaffold) for MAO‑B over MAO‑A, as demonstrated by fluorometric enzyme inhibition assays [1], makes it a rational starting point for designing isoform‑selective chemical probes. Researchers can exploit the C2‑Br handle for structure‑activity relationship (SAR) expansion via Suzuki coupling while retaining the selectivity‑conferring C6‑Cl and C3‑F substituents, accelerating the identification of potent, selective MAO‑B inhibitors for Parkinson's disease research.

Process Chemistry: HCV and Antiviral Intermediate Manufacturing

The Boehringer Ingelheim patent family (US 8,633,320 B2) explicitly discloses bromo‑substituted quinolines as intermediates for HCV therapeutics [1]. Procuring the target compound with all three halogens pre‑installed eliminates two separate halogenation steps compared to starting from a mono‑brominated quinoline, reducing the synthetic sequence length and improving overall yield. This advantage is particularly relevant for contract manufacturing organizations (CMOs) supporting antiviral drug substance production under cost‑sensitive generic drug development programs.

Antibacterial Drug Discovery: Fluoroquinolone Scaffold Diversification

Fluorine at C3 is the hallmark pharmacophoric element of fluoroquinolone antibiotics, conferring enhanced Gram‑positive potency relative to non‑fluorinated analogs (MIC improvement ≥ 4‑fold against S. aureus) [1]. The target compound provides this essential C3‑F motif alongside two additional halogen handles, enabling medicinal chemists to explore novel C2‑ and C6‑substituted fluoroquinolone analogs that may overcome existing resistance mechanisms while maintaining the core antibacterial pharmacophore.

Chemical Biology: Orthogonal Bioconjugation via Sequential Halogen Displacement

The three electronically and sterically distinct halogen atoms (C2‑Br, C6‑Cl, C3‑F) offer a programmable functionalization sequence: C2‑Br can be displaced first via Pd‑catalyzed cross‑coupling to install a reporter group (e.g., biotin or fluorophore), followed by C6‑Cl nucleophilic aromatic substitution to attach a targeting moiety, while the C3‑F remains stable under both conditions [1]. This orthogonal reactivity profile is unmatched by mono‑ or symmetrical di‑halogenated quinoline‑4‑carboxylic acids, making the target compound uniquely suited for constructing multifunctional chemical biology probes.

Quote Request

Request a Quote for 4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.